molecular formula C11H16N6O B6965956 1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide

1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide

Cat. No.: B6965956
M. Wt: 248.28 g/mol
InChI Key: BRHXKRHPEUNCEN-UHFFFAOYSA-N
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Description

1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the triazole moiety: The triazole ring can be introduced by the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Amidation: The final step involves the formation of the carboxamide group by reacting the pyrazole-triazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Pyrazole derivatives: Compounds containing the pyrazole ring also show diverse biological activities and are used in medicinal chemistry.

Uniqueness

1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide is unique due to its specific combination of the triazole and pyrazole rings, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-7(2)17-5-4-9(16-17)11(18)14-8(3)10-12-6-13-15-10/h4-8H,1-3H3,(H,14,18)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHXKRHPEUNCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC(C)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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